Cas no 1551557-12-0 (3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol)

3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
- 1551557-12-0
- EN300-1780479
-
- インチ: 1S/C8H15N3O/c1-6-3-8(11(2)10-6)7(4-9)5-12/h3,7,12H,4-5,9H2,1-2H3
- InChIKey: AQYNMHOEAMTBPE-UHFFFAOYSA-N
- ほほえんだ: OCC(CN)C1=CC(C)=NN1C
計算された属性
- せいみつぶんしりょう: 169.121512110g/mol
- どういたいしつりょう: 169.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1780479-0.25g |
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1551557-12-0 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1780479-5.0g |
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1551557-12-0 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1780479-1.0g |
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1551557-12-0 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1780479-1g |
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1551557-12-0 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1780479-0.1g |
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1551557-12-0 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1780479-10.0g |
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1551557-12-0 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1780479-5g |
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1551557-12-0 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1780479-10g |
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1551557-12-0 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1780479-0.5g |
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1551557-12-0 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1780479-0.05g |
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1551557-12-0 | 0.05g |
$1261.0 | 2023-09-20 |
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol 関連文献
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-olに関する追加情報
Professional Introduction to 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol (CAS No. 1551557-12-0)
3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by the CAS number 1551557-12-0, belongs to the pyrazole class of molecules, which are well-known for their broad spectrum of biological activities. The presence of both amino and hydroxyl functional groups in its structure enhances its potential as a versatile intermediate in drug synthesis and development.
The molecular structure of 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol consists of a pyrazole ring substituted with a dimethyl group at the 1-position and a propyl chain attached to the 2-position, which is further modified by an amino group. This configuration imparts distinct chemical reactivity, making it a valuable building block for synthesizing more complex pharmacophores. The compound’s solubility profile and stability under various conditions also make it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy in various therapeutic applications. Studies have shown that compounds containing the pyrazole scaffold exhibit inhibitory activity against several enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The 3-amino group in 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol, in particular, provides a site for further functionalization, allowing chemists to tailor the molecule’s properties for specific biological targets.
One of the most compelling aspects of this compound is its potential as a drug candidate. Researchers have been exploring its activity against various disease pathways, including those related to neurodegenerative disorders and autoimmune diseases. Preliminary studies suggest that it may interact with biological targets in ways that could lead to therapeutic benefits. The hydroxyl group at the terminal position of the propyl chain also offers opportunities for derivatization, enabling the creation of analogs with enhanced pharmacokinetic profiles.
The synthesis of 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol involves multi-step organic reactions that highlight the compound’s synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole core. Subsequent modifications introduce the dimethyl group and the propyl chain with the amino and hydroxyl functionalities. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, are often employed to achieve high yields and purity.
From a biological activity perspective, this compound has shown promise in preclinical models. Its ability to modulate enzyme activity and receptor binding has been investigated in detail by several research groups. The pyrazole moiety is known to be particularly effective in disrupting pathogenic pathways by acting as a competitive inhibitor or modulator. This makes 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol a valuable asset in the development of novel therapeutics.
The pharmacokinetic properties of 3-amino-2-(1,3-dimethyl-1H-pyrazol-5-yloxy)propanal are also an area of active investigation. Researchers are keen to understand how the molecule behaves within living systems, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for determining whether the compound can reach effective concentrations at target sites while minimizing side effects. Advances in computational modeling have enabled researchers to predict these properties more accurately before conducting expensive wet-lab experiments.
In conclusion, 3-amino-bis(2-hydroxypropyl)-4-methylpyridine (CAS No. 1551557120) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as an intermediate in drug synthesis underscores its importance in ongoing research efforts aimed at developing new treatments for various diseases. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in both academic research and industrial drug development.
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